molecular formula C18H17Cl2NO3 B6525892 N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 946204-73-5

N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B6525892
CAS No.: 946204-73-5
M. Wt: 366.2 g/mol
InChI Key: CNUOEJQLFPTERY-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, characterized by a central acetamide linker bridging a 2,5-dichlorophenyl group and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-14-8-12(19)6-7-13(14)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUOEJQLFPTERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

  • Aromatic substituents : Position and number of halogens (e.g., 3,4-dichloro vs. 2,5-dichloro).
  • Heterocyclic systems : Benzofuran vs. benzothiazole, pyrazole, or azepine.
  • Amide substituents : Methoxy, trifluoromethyl, or alkyl groups on the nitrogen.
Table 1: Structural Comparison
Compound Name Aromatic Group Heterocycle/Backbone Amide Substituent Molecular Weight
N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide (Target) 2,5-dichlorophenyl 2,3-dihydrobenzofuran None (direct linkage) Not provided
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichlorophenyl Pyrazolone 1,5-dimethyl-3-oxo-2-phenyl 398.26 g/mol
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichlorophenyl Benzothiazole 6-trifluoromethyl Not provided
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]acetamide 2-fluoro-biphenyl Dibenzoazepine 5-methyl-6-oxo 451 g/mol (M−H)+

Physicochemical Properties

Solubility and Lipophilicity
  • Water solubility : Compound 9 () showed moderate solubility (50 mg/mL in water via HPLC), likely due to its biphenyl fluoro group and azepine backbone .
  • Hydrogen bonding : The target compound’s dihydrobenzofuran ether oxygen and amide group may form intermolecular H-bonds, influencing crystal packing (as seen in ’s R22(10) dimer motifs) .
Table 2: Key Physicochemical Parameters
Compound logP Water Solubility Hydrogen Bonding Patterns
Target Compound ~3.4* Not available Likely R22(10) dimers via amide
2-(3,4-Dichlorophenyl)-N-pyrazolyl Not reported Not tested R22(10) dimers observed
Compound 9 () ~3.0† 50 mg/mL Limited due to azepine backbone
N-(3-methoxyphenylmethyl) analog 3.38 Low (logSw = -3.69) High polar surface area (45.95 Ų)

*Estimated based on ; †Inferred from structural similarity.

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